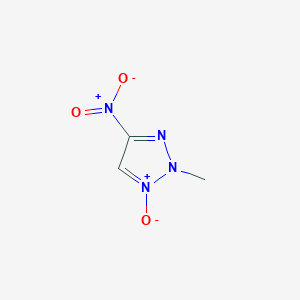![molecular formula C23H20FN3O4 B11556045 N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11556045.png)
N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, methoxy groups, and a fluorobenzamide moiety, making it a subject of interest in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE typically involves a multi-step process The initial step often includes the formation of the hydrazinecarboxamide intermediate, followed by the condensation reaction with 2,4-dimethoxybenzaldehyde under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: In biological research, the compound is studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent, particularly in the development of anti-cancer drugs due to its ability to inhibit certain cellular pathways.
Industry: In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(3-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid: Compounds with structures similar to heparin.
Uniqueness: N-(3-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE stands out due to its combination of methoxy, hydrazinecarbonyl, and fluorobenzamide groups, which confer unique chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C23H20FN3O4 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-[(4-fluorobenzoyl)amino]benzamide |
InChI |
InChI=1S/C23H20FN3O4/c1-30-20-11-8-17(21(13-20)31-2)14-25-27-23(29)16-4-3-5-19(12-16)26-22(28)15-6-9-18(24)10-7-15/h3-14H,1-2H3,(H,26,28)(H,27,29)/b25-14+ |
InChIキー |
PICYLKUWBCCTDY-AFUMVMLFSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F)OC |
正規SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-methoxybenzyl)oxy]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11555964.png)
![2-bromo-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11555970.png)
![4,4'-methanediylbis(2-methyl-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline)](/img/structure/B11555978.png)

![2-(2,3-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11555981.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11555992.png)
![2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide](/img/structure/B11555999.png)
![(5E)-3-[(biphenyl-4-ylamino)methyl]-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11556007.png)
![N-({N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11556010.png)



![2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11556037.png)
![N'-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11556047.png)
